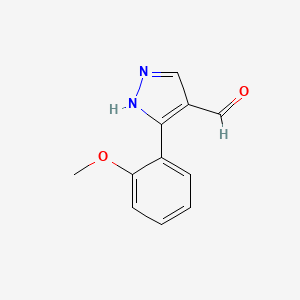
3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
概要
説明
3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (3-MPCA) is an important organic compound that has been studied for its various applications in the scientific research field. It is a aldehyde compound with a pyrazole ring and a methoxy group attached to the phenyl ring. 3-MPCA is an important intermediate in the synthesis of organic compounds and has been used in many scientific research experiments.
科学的研究の応用
Reductive Amination and Synthesis of Secondary Amines
A study by Bawa, Ahmad, and Kumar (2009) describes the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-flouroaniline. This process is significant for synthesizing secondary amines, which are vital in pharmaceuticals, dyes, and fine chemicals production. The reaction was carried out under neutral conditions at room temperature, demonstrating a straightforward and efficient method for amine synthesis (Bawa, Ahmad, & Kumar, 2009).
Antimicrobial Activity of Chitosan Schiff Bases
Hamed et al. (2020) synthesized chitosan Schiff bases using 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde and evaluated their antimicrobial properties. The study found that the antimicrobial activity depended on the Schiff base moiety, highlighting the potential of these compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Synthesis of Bioactive Formylpyrazole Analogues
Gurunanjappa, Kameshwar, and Kariyappa (2017) reported the synthesis of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives. These compounds exhibited promising in vitro antimicrobial and antioxidant activities. Such findings are crucial for developing new compounds with potential therapeutic applications (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Synthesis and Biological Investigations of Pyrazole-Appended Chalcones
Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, which demonstrated significant antimicrobial properties. This study suggests the potential of pyrazole-based compounds in developing new antimicrobial agents and their importance in medicinal chemistry (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Synthesis and Antioxidant Activity of Pyrazole Derivatives
Sudha, Subbaiah, and Mahalakshmi (2021) synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. This study adds to the understanding of pyrazole derivatives as potential antioxidants and anti-inflammatory agents (Sudha, Subbaiah, & Mahalakshmi, 2021).
Synthesis of Novel Pyrazole-Based Heterocycles
Bhat et al. (2016) synthesized a new series of pyrazole-based heterocycles and evaluated their antimicrobial activities. The study's findings underscore the significance of pyrazole derivatives in developing antimicrobial agents, contributing to the broader field of pharmaceutical research (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-9(10)11-8(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQVRLREJSNDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236962 | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26033-21-6 | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26033-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


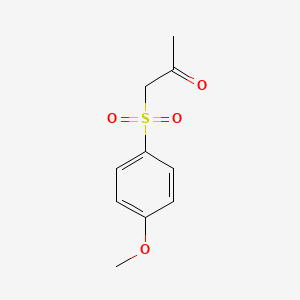
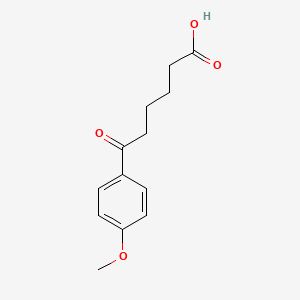
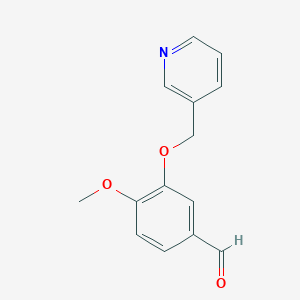
![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)
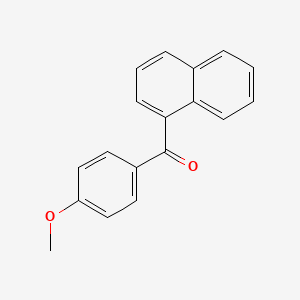

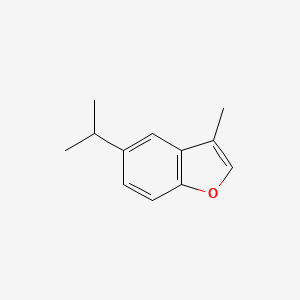


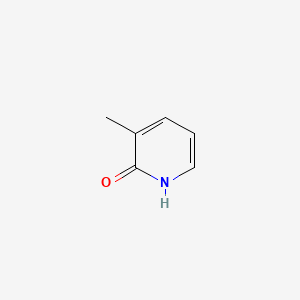
![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)
![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)
![{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022454.png)
![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)
